molecular formula C18H16O2 B14609767 9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one CAS No. 61019-11-2

9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one

Cat. No.: B14609767
CAS No.: 61019-11-2
M. Wt: 264.3 g/mol
InChI Key: BVEHHLXJZJDSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one is a complex organic compound belonging to the class of naphthofurans This compound is characterized by a fused ring system that includes a naphthalene moiety and a furan ring, with a phenyl group attached to the structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of palladium-catalyzed reverse hydrogenolysis, which allows for the coupling of 2-hydroxy-1,4-naphthoquinones with olefins . This method is advantageous as it does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions would be essential to ensure high yield and purity. Catalysts such as Pd/C (palladium on carbon) are commonly used in these processes due to their efficiency and reusability .

Chemical Reactions Analysis

Types of Reactions

9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in

Properties

CAS No.

61019-11-2

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

4-phenyl-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-3-one

InChI

InChI=1S/C18H16O2/c19-18-17-14(11-20-18)10-13-8-4-5-9-15(13)16(17)12-6-2-1-3-7-12/h1-9,14,16-17H,10-11H2

InChI Key

BVEHHLXJZJDSGV-UHFFFAOYSA-N

Canonical SMILES

C1C2COC(=O)C2C(C3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.